5,7-Difluoro-1-benzofuran-2-carboxylic acid
Overview
Description
5,7-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
These include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication . The compound’s effects on these pathways could result in a variety of downstream effects, potentially including cell death, reduced inflammation, or inhibition of viral replication.
Result of Action
The molecular and cellular effects of 5,7-Difluoro-1-benzofuran-2-carboxylic acid’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran compounds. For instance, in the context of anti-tumor activity, the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1-benzofuran-2-carboxylic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the electrophilic fluorination of a suitable benzofuran precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzofuran quinones.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Difluoro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its enhanced stability and bioavailability due to the presence of fluorine atoms.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds are valued for their chemical resistance and durability.
Comparison with Similar Compounds
- 5-Fluoro-1-benzofuran-2-carboxylic acid
- 7-Fluoro-1-benzofuran-2-carboxylic acid
- 5,7-Dichloro-1-benzofuran-2-carboxylic acid
Comparison:
- Uniqueness: The presence of two fluorine atoms at the 5 and 7 positions in 5,7-Difluoro-1-benzofuran-2-carboxylic acid provides unique electronic and steric properties compared to its mono-fluorinated or chlorinated analogs. This can result in different reactivity and biological activity profiles.
- Biological Activity: The difluorinated compound may exhibit enhanced biological activity and stability due to the strong electron-withdrawing effect of the fluorine atoms, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
5,7-difluoro-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZXITSDXSPFLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275029 | |
Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-60-2 | |
Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550998-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-2-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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